molecular formula C10H8BrNO B3014496 6-Bromo-5-methoxyquinoline CAS No. 36022-95-4

6-Bromo-5-methoxyquinoline

Cat. No.: B3014496
CAS No.: 36022-95-4
M. Wt: 238.084
InChI Key: QIBAQGIUVQWRKA-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrNO It is a derivative of quinoline, where the quinoline ring is substituted with a bromine atom at the 6th position and a methoxy group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxyquinoline can be achieved through several methods. One common approach involves the bromination of 5-methoxyquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions:

    Substitution: Organometallic reagents, solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper.

    Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like ether or ethanol.

Major Products:

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

6-Bromo-5-methoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

    5-Methoxyquinoline: Lacks the bromine substitution, which may result in different reactivity and biological activity.

    6-Bromoquinoline: Lacks the methoxy group, which can affect its chemical properties and applications.

    Quinoline: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.

Uniqueness: 6-Bromo-5-methoxyquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBAQGIUVQWRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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